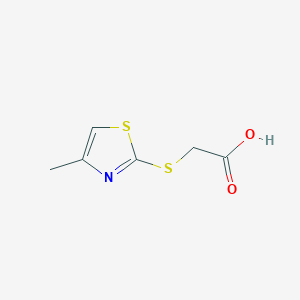

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid

説明

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid (IUPAC name: 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 4 and a sulfanylacetic acid moiety at position 2. Its molecular formula is C₆H₇NO₂S₂, with a molecular weight of 205.26 g/mol.

特性

IUPAC Name |

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-4-2-10-6(7-4)11-3-5(8)9/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQOYIRMDGTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349406 | |

| Record name | (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-17-6 | |

| Record name | 2-[(4-Methyl-2-thiazolyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method 1: Thiourea and Chloroacetic Acid

This method involves the reaction of thiourea with chloroacetic acid, followed by hydrolysis to yield (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid.

- Reagents: Thiourea, chloroacetic acid.

- Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures (around 70°C) for several hours.

- Yield: The yield of the final product can vary but is often reported around 60-75%.

Method 2: Alkylation of Thiazole Derivatives

Another approach involves the alkylation of thiazole derivatives with chloroacetic acid, followed by subsequent reactions to form the target compound.

- Reagents: 4-methylthiazole, chloroacetic acid.

- Conditions: The reaction is usually performed in a solvent such as dimethylformamide (DMF) at elevated temperatures (80°C) for several hours.

- Yield: This method can yield up to 85% of the desired product depending on the reaction conditions.

Method 3: Multi-step Synthesis via Thiocarbonyl Compounds

In this multi-step synthesis, a thiocarbonyl compound is first prepared and then reacted with acetic acid derivatives.

- Reagents: Thiocarbonyl compound, acetic anhydride.

- Conditions: Conducted under reflux conditions in an organic solvent such as ethanol for several hours.

- Yield: Yields can be around 70% after purification steps.

The following table summarizes the three methods discussed above, highlighting key parameters such as reagents, conditions, and yields:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thiourea and Chloroacetic Acid | Thiourea, Chloroacetic Acid | Aqueous medium, 70°C | 60-75 |

| Alkylation of Thiazole Derivatives | 4-Methylthiazole, Chloroacetic Acid | DMF, 80°C | Up to 85 |

| Multi-step Synthesis | Thiocarbonyl Compound, Acetic Anhydride | Reflux in Ethanol | ~70 |

Recent studies have shown that the choice of solvent and reaction temperature significantly affects the yield and purity of this compound. For instance, using polar aprotic solvents like DMF tends to enhance nucleophilicity during alkylation reactions, leading to higher yields compared to protic solvents.

Moreover, optimization of reaction times and temperatures is critical; prolonged reactions may lead to side reactions or degradation of sensitive intermediates. The use of protective groups during synthesis has also been suggested to improve yields and simplify purification processes.

The preparation of this compound can be achieved through various synthetic routes. Each method offers unique advantages regarding yield and efficiency. Ongoing research into optimizing these methods continues to enhance our understanding and application of this important compound in medicinal chemistry.

科学的研究の応用

Anticonvulsant Activity

Research has shown that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds integrated with thiazole, including (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid, have been evaluated for their effectiveness against seizures. In a study involving various thiazole analogues, certain compounds demonstrated effective protection against seizures with median effective doses significantly lower than standard medications . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticonvulsant activity.

Acetylcholinesterase Inhibition

Another promising application of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with a similar thiazole structure have shown strong inhibitory activity against acetylcholinesterase, with some exhibiting IC50 values as low as 2.7 µM . This suggests that this compound could be developed further for therapeutic purposes in cognitive decline.

Enzyme Modulation

This compound interacts with various enzymes, influencing their activity and stability. It can act as an enzyme inhibitor or activator depending on the biochemical context. For example, in laboratory settings, it has been observed to modulate specific biochemical pathways effectively, impacting cellular functions such as metabolism and signaling pathways.

Metal Complex Formation

The compound's ability to form stable complexes with metal ions enhances its role in biochemical reactions. These interactions are vital for catalyzing reactions and stabilizing reactive intermediates, particularly in metalloproteins. This property can be exploited in designing catalysts for organic synthesis or in developing new therapeutic agents.

Pesticide Development

Thiazole derivatives have been explored for their potential use as agrochemicals due to their biological activity against pests and pathogens. The incorporation of this compound into pesticide formulations could enhance efficacy and reduce toxicity to non-target organisms . Research into the synthesis of thiazole-based pesticides indicates promising results in controlling agricultural pests while maintaining environmental safety.

Table 1: Summary of Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | IC50/ED50 Value | Reference |

|---|---|---|---|

| Compound A | Anticonvulsant | <20 mg/kg | |

| Compound B | Acetylcholinesterase Inhibitor | 2.7 µM | |

| Compound C | Antimicrobial | Effective at 50 µg/mL |

Case Study: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant properties of various thiazole derivatives, this compound was tested alongside other analogues. The results indicated that modifications to the thiazole ring significantly influenced the anticonvulsant efficacy, leading to the identification of several promising candidates for further development .

作用機序

The mechanism of action of (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Thiazole vs. Thiadiazole/Triazole Derivatives

- Electronic Effects: The thiazole ring in the target compound provides moderate electron-withdrawing character due to its nitrogen and sulfur atoms. In contrast, thiadiazole derivatives (e.g., 5-R-amino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid) exhibit stronger electron-deficient properties, enhancing reactivity in nucleophilic substitutions .

- Aromatic Stability : Triazole derivatives (e.g., {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid) benefit from additional aromaticity, improving stability under acidic conditions compared to thiazoles .

Substituent Effects

- Methyl vs. Chlorine: The 4-methyl group in the target compound increases lipophilicity, favoring membrane permeability.

- Methoxyphenyl Groups : The methoxyphenyl substituent in triazole derivatives introduces π–π stacking capabilities, crucial for binding to aromatic residues in enzyme active sites .

生物活性

(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects, supported by data tables and case studies from various research findings.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the cytotoxicity of thiazole derivatives against the NCI-60 human tumor cell line panel. The results indicated that compounds with thiazole moieties demonstrated IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types, suggesting robust anticancer potential .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| ATCAA-1 | Leukemia | 0.124 |

| ATCAA-1 | Non-Small Cell Lung Cancer | 3.81 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell proliferation .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain thiazole-based compounds can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant activity of various thiazole derivatives, compounds were tested in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Notably, some derivatives exhibited median effective doses significantly lower than standard treatments like ethosuximide.

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| Compound A | MES | <20 |

| Compound B | PTZ | <20 |

These results underscore the potential of this compound in treating epilepsy and related disorders .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied, revealing promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A series of synthesized thiazole compounds were evaluated for their antibacterial efficacy. The results showed that several compounds inhibited bacterial growth effectively, with specific focus on their mechanism as competitive inhibitors of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 10 |

This suggests that this compound could serve as a lead compound for developing new antibacterial agents .

Enzyme Inhibition

Thiazole-containing compounds have also been recognized for their ability to inhibit key enzymes involved in various metabolic pathways.

Case Study: Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are vital for treating neurodegenerative diseases like Alzheimer's. Thiazole derivatives have shown promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM.

| Compound | AChE IC50 (µM) |

|---|---|

| Compound E | 2.7 |

| Compound F | 5.0 |

These findings indicate that this compound may contribute to therapeutic strategies for cognitive disorders .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (4-Methyl-thiazol-2-ylsulfanyl)-acetic acid?

The synthesis typically involves a two-step procedure:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation of the thiol group using reagents like chloroacetic acid derivatives to introduce the sulfanylacetic acid moiety. This approach allows modular variation of substituents for library generation . Similar strategies are used for structurally related triazole-thioacetic acid derivatives, where alkylation and cyclization are critical for functionalization .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- Elemental analysis : Validates empirical formula.

- 1H NMR and IR spectroscopy : Confirm functional groups (e.g., thioether linkages, carboxylic acid protons).

- TLC/HPLC-DAD : Assess purity and detect impurities. For example, HPLC-DAD methods with C18 columns and UV detection at 254 nm are effective for quantifying related thioacetic acid derivatives .

Q. How can researchers determine the purity and stability of this compound under experimental conditions?

- Mass balance studies : Monitor degradation products under stress conditions (e.g., acidic, basic, oxidative environments). For instance, mass balance ≥98% indicates minimal degradation .

- Chromatographic methods : Use reversed-phase HPLC with photodiode array detection to resolve impurities and quantify stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Temperature control : Maintain 60–80°C during heterocyclization to avoid side reactions.

- Catalyst use : Base catalysts like K₂CO₃ improve thiolate ion formation during alkylation .

Q. What strategies are effective for analyzing degradation pathways and identifying byproducts?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to characterize degradation products.

- Isolation and structural elucidation : Use preparative TLC or column chromatography to isolate byproducts, followed by NMR and high-resolution mass spectrometry .

Q. How can computational methods aid in predicting the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculate electron density distributions to predict nucleophilic/electrophilic sites. For example, the Laplacian of the electron density can reveal regions prone to oxidation or hydrolysis .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

- Standardized assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) to minimize variability.

- Structure-activity relationship (SAR) analysis : Correlate substituent variations (e.g., methyl groups on the thiazole ring) with activity trends. For example, methyl substituents may enhance lipophilicity and membrane permeability .

Q. What crystallographic techniques are suitable for confirming the molecular structure of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths and angles to validate the thiazole-sulfanylacetic acid linkage. SHELX software is widely used for structure refinement, particularly for small molecules .

Methodological Considerations

- Synthetic challenges : Thiol group oxidation during alkylation requires inert atmospheres (N₂/Ar) .

- Analytical pitfalls : Overlapping NMR peaks for thiazole and acetic acid protons necessitate high-field instruments (≥400 MHz) .

- Biological assays : Include positive controls (e.g., known antimicrobial agents) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。